1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde
Overview
Description
1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde is a chemical compound with the molecular formula C10H7NO2 and a molecular weight of 173.17 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the oxidation of 1,2-dihydroisoquinoline-5-carbaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . Another approach is the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinoline ring, followed by oxidation to introduce the oxo group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde undergoes various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate, chromium trioxide, sodium borohydride, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde can be compared with other similar compounds, such as:
1,2-Dihydroisoquinoline-5-carbaldehyde: Lacks the oxo group, resulting in different chemical reactivity and biological activity.
1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-oxo-2H-isoquinoline-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-7-2-1-3-9-8(7)4-5-11-10(9)13/h1-6H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSSGCKGXBKZHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC(=O)C2=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654952 | |
Record name | 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184913-66-3 | |
Record name | 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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